molecular formula C11H13NO2 B2590112 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1367666-46-3

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B2590112
CAS No.: 1367666-46-3
M. Wt: 191.23
InChI Key: UTBHFHLAOCEXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities and significant pharmacological potential. This compound is a structural analog of phenylalanine and is characterized by the presence of a carboxylic acid group at the first position and a methyl group at the fourth position of the tetrahydroisoquinoline ring .

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and as an anti-inflammatory agent.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form tetrahydroisoquinoline derivatives . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit MAO and scavenge free radicals makes it a valuable compound in neuroprotection and therapeutic research .

Properties

IUPAC Name

4-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-6-12-10(11(13)14)9-5-3-2-4-8(7)9/h2-5,7,10,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBHFHLAOCEXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.